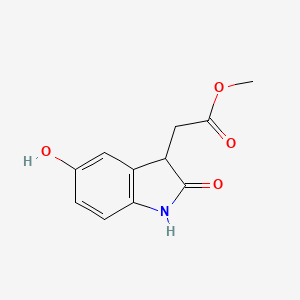

Methyl 5-hydroxyoxindole-3-acetate

説明

特性

IUPAC Name |

methyl 2-(5-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-10(14)5-8-7-4-6(13)2-3-9(7)12-11(8)15/h2-4,8,13H,5H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPVNWBNDOFPBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=C(C=CC(=C2)O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10812994 | |

| Record name | Methyl (5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10812994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61935-05-5 | |

| Record name | Methyl (5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10812994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxyoxindole-3-acetate typically involves a two-step process: hydroxylation and acetylation. In the hydroxylation step, p-nitrophenol and an aldehyde undergo a condensation reaction to form an indolone, which is then aminated to yield 5-hydroxyindole. In the acetylation step, 5-hydroxyindole reacts with acetic anhydride to produce Methyl 5-hydroxyoxindole-3-acetate .

Industrial Production Methods

Industrial production methods for Methyl 5-hydroxyoxindole-3-acetate are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often using catalysts and controlled environments to facilitate the reactions .

化学反応の分析

Types of Reactions

Methyl 5-hydroxyoxindole-3-acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

科学的研究の応用

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of MeO-oxIAA and its derivatives. The compound has been shown to exhibit strong radical scavenging activities, particularly against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical. In a comparative analysis, MeO-oxIAA demonstrated superior antioxidant activity compared to uric acid, making it a promising candidate for therapeutic applications in oxidative stress-mediated disorders .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Methyl 5-hydroxyoxindole-3-acetate | 85 | 78 |

| Uric Acid | 60 | 50 |

| 3-Monosubstituted Derivatives | 90 | 82 |

The synthesis of various derivatives of MeO-oxIAA has led to the discovery of compounds with enhanced antioxidant properties. These derivatives maintain low molecular weight and good cell tolerability, which are critical for drug development .

Plant Growth Regulation

MeO-oxIAA has been identified as an important compound in plant biology, particularly in the context of indole-3-acetic acid (IAA) metabolism. It has been found in quinoa and other plants, suggesting a role in growth regulation and stress response mechanisms .

Case Study: Quinoa Analysis

In a study analyzing quinoa samples, several new oxindoleacetate conjugates were identified using high-resolution ultrahigh-performance liquid chromatography (UHPLC). The presence of MeO-oxIAA derivatives indicates its involvement in plant hormone activity and potential effects on growth regulation .

The structural characteristics of MeO-oxIAA make it an attractive scaffold for drug design. Its ability to be easily modified at the C-3 position allows for the development of new compounds with tailored biological activities. The low toxicity profile and good solubility further enhance its suitability for pharmaceutical applications .

Case Study: Drug Development Research

Research into the synthesis of MeO-oxIAA derivatives has shown that modifications can lead to compounds with enhanced biological activities, including anti-inflammatory and anticancer properties. For instance, certain derivatives exhibited potent inhibition of lipid peroxidation, which is crucial in preventing cellular damage related to various diseases .

作用機序

The mechanism of action of Methyl 5-hydroxyoxindole-3-acetate involves its interaction with various molecular targets and pathways. For instance, it can act on L-type calcium channels in the gut, stimulating intestinal motility. Additionally, it can influence serotonin production by stimulating enterochromaffin cells .

類似化合物との比較

Structural Analogues

Methyl 5-hydroxyoxindole-3-acetate belongs to the indolyl carboxylic acid derivatives. Key structural analogues include:

Key Observations :

- Positional Isomerism: The hydroxyl group’s position (5- vs. 7-) significantly impacts biological activity. MeO-oxIAA (5-OH) is a precursor to quinolones, while 7-OH-oxIAA is linked to distinct metabolic pathways in plants .

- Esterification : Methyl esters (e.g., MeO-oxIAA) exhibit enhanced stability and altered solubility compared to free carboxyl forms (e.g., OH-oxIAA), influencing their bioavailability .

Physicochemical Properties

- Polarity : MeO-oxIAA is less polar than OH-oxIAA due to esterification, as evidenced by differences in UPLC retention times (e.g., 4.2 min for MeO-oxIAA vs. 3.8 min for OH-oxIAA) .

- Mass Spectrometry : Both compounds show characteristic [M–H]⁻ ions (221.0688 for MeO-oxIAA; 207.0531 for OH-oxIAA) and fragment ions (e.g., m/z 178.0504 for MeO-oxIAA) in MS/MS spectra, aiding differentiation .

Glycosylated Derivatives

MeO-oxIAA and OH-oxIAA form glycosides with phenoyl substituents (e.g., ferulic acid, vanillic acid), which alter their functional roles:

Functional Implications : Glycosylation increases molecular weight and complexity, likely enhancing storage stability in plant tissues .

生物活性

Methyl 5-hydroxyoxindole-3-acetate (MeO-oxIAA) is a compound derived from the oxindole family, which has garnered attention for its potential biological activities. This article explores the biological activity of MeO-oxIAA, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Methyl 5-hydroxyoxindole-3-acetate has the molecular formula and is characterized by a hydroxyl group at the 5-position of the oxindole ring and an acetate group. The structure contributes to its interaction with various biological targets, particularly in enzyme inhibition.

Biological Activities

1. Enzyme Inhibition

- Monoamine Oxidase Inhibition : MeO-oxIAA has shown significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-A. Studies indicate that compounds with hydroxyl substitutions at specific positions exhibit enhanced selectivity and potency against this enzyme . The IC50 value for MeO-oxIAA as an MAO-A inhibitor is reported to be lower than that of its analogs, suggesting a promising therapeutic potential in treating mood disorders .

2. Antioxidant Properties

- Research indicates that MeO-oxIAA may possess antioxidant properties, contributing to cellular protection against oxidative stress. This activity is crucial in mitigating damage from reactive oxygen species (ROS), which are implicated in various diseases including neurodegenerative disorders .

3. Antimicrobial Activity

- Preliminary studies suggest that MeO-oxIAA exhibits antimicrobial properties against certain bacterial strains. The compound's structural features may facilitate its interaction with bacterial cell membranes or metabolic pathways, leading to growth inhibition .

The mechanisms through which MeO-oxIAA exerts its biological effects are multifaceted:

- Interaction with Receptors : The compound's ability to bind to specific receptors involved in neurotransmitter regulation may account for its psychoactive effects.

- Inhibition of Enzymatic Pathways : By inhibiting enzymes like MAO, MeO-oxIAA alters the metabolism of neurotransmitters, potentially leading to increased levels of serotonin and other monoamines in the brain .

- Modulation of Cellular Signaling : The antioxidant capacity of MeO-oxIAA may also involve modulation of signaling pathways related to cell survival and apoptosis, enhancing cellular resilience under stress conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of MeO-oxIAA:

Q & A

Basic: What are the recommended safety protocols for handling Methyl 5-hydroxyoxindole-3-acetate in laboratory settings?

Answer:

When handling Methyl 5-hydroxyoxindole-3-acetate, researchers should adhere to safety protocols derived from structurally similar indole derivatives. Key measures include:

- Respiratory protection : Use NIOSH/MSHA-approved respirators to prevent inhalation of aerosols or vapors .

- Skin and eye protection : Wear chemically resistant gloves (e.g., nitrile) and OSHA-compliant goggles to avoid direct contact .

- Body protection : Use lab coats or full-body suits made of non-reactive materials. Contaminated clothing must be decontaminated before reuse .

- First aid : In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical evaluation, as symptoms may manifest hours post-exposure .

Advanced: How can researchers optimize the synthesis of Methyl 5-hydroxyoxindole-3-acetate to improve yield and purity?

Answer:

Synthetic optimization strategies for indole derivatives suggest:

- Reagent selection : Use bromoacetate precursors (e.g., methyl bromoacetate) under controlled anhydrous conditions to minimize side reactions .

- Catalytic systems : Explore palladium-catalyzed coupling or acid-mediated cyclization, as demonstrated in analogous indole syntheses, to enhance regioselectivity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol to isolate high-purity product .

- Yield tracking : Monitor reaction progress via thin-layer chromatography (TLC) and adjust reaction time/temperature iteratively .

Basic: What analytical techniques are recommended for characterizing Methyl 5-hydroxyoxindole-3-acetate?

Answer:

Key analytical methods include:

- HPLC : For purity assessment, use reverse-phase C18 columns with UV detection at 280 nm, as validated for 5-hydroxyindole derivatives .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H]+ peak at m/z 237.68 for related compounds) .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves structural features, such as the acetate methyl group (δ ~3.6 ppm) and hydroxy-indole protons (δ ~10.5 ppm) .

Advanced: How should researchers address contradictions in reported biological activities of Methyl 5-hydroxyoxindole-3-acetate?

Answer:

To resolve inconsistencies in biological

-

Meta-analysis : Systematically review literature using databases (e.g., PubMed, SciFinder) with keywords like "indole derivatives" and "hydroxyoxindole bioactivity." Document inclusion/exclusion criteria (e.g., assay type, cell lines) to identify confounding variables .

05 文献检索Literature search for meta-analysis02:58

-

Experimental replication : Reproduce studies under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

-

Dose-response validation : Perform dose-curve analyses (0.1–100 µM) across multiple cell models to differentiate cytotoxicity from therapeutic activity .

Basic: What storage conditions ensure the stability of Methyl 5-hydroxyoxindole-3-acetate?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis .

- Solvent compatibility : Dissolve in dimethyl sulfoxide (DMSO) for long-term storage; avoid aqueous buffers unless used immediately .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis of the acetate moiety .

Advanced: What strategies can mitigate batch-to-batch variability in Methyl 5-hydroxyoxindole-3-acetate synthesis?

Answer:

- Process standardization : Fix reaction parameters (e.g., stoichiometry, solvent volume) and use calibrated equipment for temperature/pH control .

- Quality control (QC) : Implement in-process checks (e.g., TLC, in-line FTIR) to detect intermediates and terminate reactions at consistent endpoints .

- Statistical analysis : Apply design-of-experiments (DoE) tools (e.g., factorial designs) to identify critical variables (e.g., catalyst loading) affecting purity .

Basic: How can researchers validate the metabolic pathways of Methyl 5-hydroxyoxindole-3-acetate in vivo?

Answer:

- Isotopic labeling : Synthesize a deuterated analog (e.g., CD₃-labeled acetate) and track metabolites via LC-MS/MS in rodent plasma/urine .

- Enzyme inhibition assays : Incubate the compound with liver microsomes ± CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .

Advanced: What computational methods support the structure-activity relationship (SAR) analysis of Methyl 5-hydroxyoxindole-3-acetate?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors), guided by crystallographic data .

- QSAR modeling : Train machine learning models on indole derivative datasets to predict bioactivity (e.g., IC₅₀) based on substituent electronic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。